
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hepta-3,5-dien-1-yl chain with a keto group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate typically involves the reaction of appropriate phosphonate esters with suitable alkenyl or alkynyl precursors. One common method involves the Horner-Wadsworth-Emmons reaction, where a phosphonate ester reacts with an aldehyde or ketone under basic conditions to form the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Horner-Wadsworth-Emmons reactions with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Hydroxylated phosphonate compounds.
Substitution: Various substituted phosphonate esters.
Aplicaciones Científicas De Investigación
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
Uniqueness
Dimethyl (2-oxohepta-3,5-dien-1-yl)phosphonate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential for various applications. This structural feature differentiates it from other similar phosphonate compounds, making it valuable in specific synthetic and research contexts .
Propiedades
| 90481-87-1 | |
Fórmula molecular |
C9H15O4P |
Peso molecular |
218.19 g/mol |
Nombre IUPAC |
1-dimethoxyphosphorylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C9H15O4P/c1-4-5-6-7-9(10)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 |
Clave InChI |
DJCCGIMMXIWAHU-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


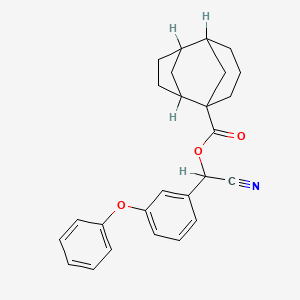
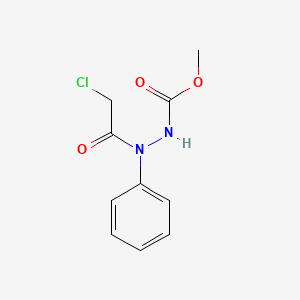
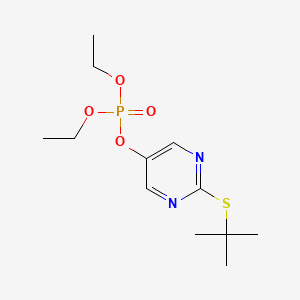
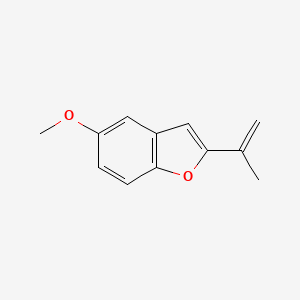
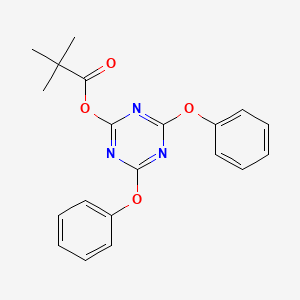

![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
